molecular formula C7H5ClN2O2S2 B2711057 3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,3-thiazolidine-2,4-dione CAS No. 692732-79-9

3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,3-thiazolidine-2,4-dione

Cat. No.: B2711057
CAS No.: 692732-79-9
M. Wt: 248.7
InChI Key: DEMRFTRTADBXOE-UHFFFAOYSA-N
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Description

3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,3-thiazolidine-2,4-dione is a heterocyclic compound that contains both thiazole and thiazolidine rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of the thiazole ring, which is known for its biological activity, makes this compound a promising candidate for drug development and other scientific research.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,3-thiazolidine-2,4-dione typically involves the reaction of 2-chloro-1,3-thiazole with thiazolidine-2,4-dione under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield thiazolidine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the thiazole ring is replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine in solvents such as dichloromethane or ethanol.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Amino or thiol-substituted thiazole derivatives.

Scientific Research Applications

3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,3-thiazolidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Explored for its potential use in developing new drugs for treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals, such as pesticides and herbicides, due to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1,3-thiazole: A simpler thiazole derivative with similar biological activity.

    Thiazolidine-2,4-dione: A core structure in many biologically active compounds, including antidiabetic drugs.

    5-Chloromethyl-1,3-thiazole:

Uniqueness

3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,3-thiazolidine-2,4-dione is unique due to the combination of the thiazole and thiazolidine rings in its structure. This dual-ring system enhances its biological activity and makes it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions also adds to its uniqueness and utility in scientific research.

Properties

IUPAC Name

3-[(2-chloro-1,3-thiazol-5-yl)methyl]-1,3-thiazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O2S2/c8-6-9-1-4(14-6)2-10-5(11)3-13-7(10)12/h1H,2-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMRFTRTADBXOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)S1)CC2=CN=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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